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(S)-3-Hydroxyphenylglycine -

(S)-3-Hydroxyphenylglycine

Catalog Number: EVT-253912
CAS Number:
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-3-Hydroxyphenylglycine is a selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [, , , , , , , ] These receptors are a family of G protein-coupled receptors found throughout the central nervous system that play a critical role in synaptic plasticity, neuronal excitability, and various other neuronal processes. Therefore, (S)-3-Hydroxyphenylglycine serves as a valuable pharmacological tool to investigate the physiological and pathological roles of these receptors.

Source and Classification

(S)-3-Hydroxyphenylglycine can be derived from natural sources, particularly through enzymatic pathways in microorganisms such as actinomycetes. It has been identified as a crucial component in the biosynthesis of glycopeptide antibiotics like vancomycin. The classification of (S)-3-Hydroxyphenylglycine falls under non-proteinogenic amino acids, which are amino acids not incorporated into proteins but serve vital roles in metabolism and synthetic chemistry.

Synthesis Analysis

The synthesis of (S)-3-Hydroxyphenylglycine can be achieved through various methods, primarily involving enzymatic reactions or chemical synthesis. Notably, a multi-enzyme cascade pathway has been developed for its production from L-tyrosine, utilizing specific enzymes that catalyze the conversion to (S)-3-Hydroxyphenylglycine.

Enzymatic Pathway

  1. Substrate: L-tyrosine is used as the starting material.
  2. Enzymes Involved:
    • 4-Hydroxymandelate synthase: Converts L-tyrosine to 4-hydroxymandelate.
    • 4-Hydroxymandelate oxidase: Further processes the intermediate to produce 3-hydroxyphenylglyoxylate.
    • (S)-3,5-Dihydroxyphenylglycine transaminase: Catalyzes the final step to yield (S)-3-Hydroxyphenylglycine.

This enzymatic approach has shown high efficiency with reported yields exceeding 90% and enantiomeric excess greater than 99% in controlled fermenter conditions .

Molecular Structure Analysis

(S)-3-Hydroxyphenylglycine has a molecular formula of C9_9H11_11NO3_3 and a molar mass of approximately 181.19 g/mol. The compound features:

  • Amino Group (-NH2_2): Contributes to its classification as an amino acid.
  • Carboxylic Acid Group (-COOH): Essential for its reactivity and interaction with other biomolecules.
  • Hydroxyl Group (-OH): Located at the 3-position on the aromatic ring, significantly influencing its chemical properties and biological activity.
Chemical Reactions Analysis

(S)-3-Hydroxyphenylglycine participates in various chemical reactions, primarily involving:

  • Racemization: Due to its structural characteristics, it can undergo racemization at the α-carbon, which is influenced by electronic effects from substituents on the aromatic ring .
  • Enzymatic Reactions: It serves as a substrate for various enzymes involved in peptide synthesis and antibiotic production.

Key Reactions

  1. Transamination: Involves the transfer of an amino group to form other amino acids or derivatives.
  2. Coupling Reactions: Used in synthesizing peptide bonds with other amino acids or pharmaceutical compounds.
Mechanism of Action

The mechanism of action for (S)-3-Hydroxyphenylglycine primarily revolves around its role as an intermediate in biosynthetic pathways for antibiotics. It acts as a building block for larger peptide structures that exhibit antimicrobial properties.

Biochemical Pathways

  1. Incorporation into Antibiotics: It is incorporated into glycopeptide antibiotics through non-ribosomal peptide synthesis mechanisms.
  2. Enzyme Interactions: Its hydroxyl group enhances interactions with specific enzymes, facilitating efficient binding and catalysis during antibiotic biosynthesis .
Physical and Chemical Properties Analysis

(S)-3-Hydroxyphenylglycine exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar functional groups.
  • Melting Point: Typically ranges around 150–160 °C.
  • pKa Values: The pKa values for the carboxylic acid group are approximately 2.1, while the amino group has a pKa around 9.1, indicating its behavior as a zwitterion at physiological pH.

These properties are crucial for its stability and reactivity in biological systems.

Applications

(S)-3-Hydroxyphenylglycine has several significant applications:

  1. Pharmaceuticals: It is utilized in synthesizing β-lactam antibiotics, which are critical for treating bacterial infections.
  2. Biochemical Research: Serves as a model compound for studying enzyme kinetics and mechanisms related to amino acid metabolism.
  3. Synthetic Chemistry: Acts as an intermediate in producing other bioactive compounds, enhancing drug design efforts.
Mechanistic Insights into Metabotropic Glutamate Receptor Modulation

Agonist Activity at Group I mGluR Subtypes

(S)-3-Hydroxyphenylglycine ((S)-3HPG) is a potent and stereoselective agonist targeting Group I metabotropic glutamate receptors (mGluRs), which comprise mGluR1 and mGluR5 subtypes. This compound binds selectively to the orthosteric site within the Venus flytrap domain (VFD) of mGluR1, inducing a conformational shift from an open-open to a closed-closed state that triggers downstream signaling [6] [10]. Unlike broad-spectrum agonists such as (1S,3R)-ACPD, (S)-3HPG exhibits negligible activity at Group II (mGluR2/3) or Group III (mGluR4/6/7/8) receptors, making it a critical pharmacological tool for dissecting Group I functions [5] [10]. Electrophysiological studies confirm that (S)-3HPG mimics glutamate-induced postsynaptic excitability increases in neurons, including spinal respiratory motoneurons, by reducing membrane conductance and generating inward currents [2].

  • Molecular Binding Dynamics: The VFD closure upon (S)-3HPG binding disrupts the cysteine-rich domain (CRD) disulfide network, particularly the Cys234-Cys518 bridge in mGluR1. This disruption propagates conformational changes to the heptahelical domain (HD), facilitating G-protein activation [6].

Subtype-Specific Signaling Pathways: mGluR1a/b vs. mGluR5

Group I mGluRs exhibit distinct signaling cascades despite shared Gαq/11 coupling and phospholipase Cβ (PLCβ) activation:

  • mGluR1: (S)-3HPG preferentially activates mGluR1 splice variants (e.g., mGluR1a/b), leading to robust inositol trisphosphate (IP₃)-mediated calcium release and oscillatory neuronal firing. This pathway contributes to sustained neuronal excitability and epileptiform discharges in hippocampal slices [4] [6].
  • mGluR5: While (S)-3HPG binds weakly to mGluR5, it indirectly influences its activity via crosstalk. mGluR5 primarily amplifies NMDA receptor currents and protein synthesis-dependent plasticity, contrasting with mGluR1's dominance in intrinsic excitability modulation [5] [6].

  • Downstream Effectors:

  • mGluR1 → PLCβ → IP₃ → Ca²⁺ release → PKC activation → K⁺ channel inhibition.
  • mGluR5 → MAPK phosphorylation → transcriptional regulation [6].

Table 1: Subtype-Specific Signaling Properties of Group I mGluRs

SubtypePrimary G-ProteinKey EffectorsNeuronal Actions(S)-3HPG Efficacy
mGluR1a/bGαq/11PLCβ, IP₃, PKCSlow excitability ↑, burst firingHigh
mGluR5a/bGαq/11PLCβ, MAPK, DAGNMDA potentiation, synaptic plasticityLow/Moderate

Phosphatidylinositol Hydrolysis Activation in Neonatal Brain Regions

(S)-3HPG stimulates phosphatidylinositol (PI) hydrolysis across neonatal rat brain regions, reflecting Group I mGluR density and coupling efficiency. Maximal PI turnover occurs in the cortex, hippocampus, and striatum, while cerebellar responses are attenuated (~37% of cortical efficacy) [3] [7]:

  • Regional Potency Hierarchy:Cortex ≈ Hippocampus ≈ Striatum > Cerebellum.This gradient correlates with developmental mGluR1a expression in the cerebellum, which favors presynaptic mGluR4 [3] [6].
  • Mechanistic Insights: PI hydrolysis involves (S)-3HPG-driven PLCβ activation, generating diacylglycerol (DAG) and IP₃. In cortical neurons, this pathway is potentiated by protein kinase C (PKC) inhibitors (e.g., staurosporine), suggesting PKC-dependent feedback inhibition [3] [7].

Table 2: Regional PI Hydrolysis by (S)-3HPG in Neonatal Rat Brain

Brain RegionMaximal PI Hydrolysis (% vs. Quisqualate)Developmental OnsetPKC Modulation
Cortex100%Postnatal day 3Potentiation ↑
Hippocampus98%Postnatal day 3Potentiation ↑
Striatum95%Postnatal day 3Potentiation ↑
Cerebellum37%Postnatal day 10None

Comparative Pharmacodynamics with (S)-4-Carboxyphenylglycine Derivatives

(S)-3HPG and structurally related phenylglycines exhibit divergent pharmacological profiles due to subtle substitutions:

  • (S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG):
  • Acts as an antagonist at mGluR1 (IC₅₀: 19–50 μM) but a partial agonist at mGluR5 [5] [8].
  • Displays region-dependent agonism in PI hydrolysis assays (e.g., full efficacy in cortex vs. weak cerebellar activity) [3] [5].
  • (S)-4-Carboxyphenylglycine ((S)-4CPG):
  • Broad mGluR1 antagonist (IC₅₀: 44–72 μM) with neutral activity at mGluR5 [5].
  • (S)-3HPG:
  • Pure mGluR1 agonist with no intrinsic antagonist activity [10].

  • Functional Implications:

  • (S)-4C3HPG’s dual activity confers neuroprotection against excitotoxic lesions (e.g., quinolinic acid striatal damage) by blocking mGluR1 while modulating glutamate release [8].
  • In seizure models, (S)-4C3HPG suppresses pentylenetetrazole-induced convulsions via mGluR1 antagonism, contrasting with (S)-3HPG’s pro-excitatory effects [9].

Properties

Product Name

(S)-3-Hydroxyphenylglycine

IUPAC Name

(2S)-2-amino-2-(3-hydroxyphenyl)acetic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1

InChI Key

DQLYTFPAEVJTFM-ZETCQYMHSA-N

SMILES

C1=CC(=CC(=C1)O)C(C(=O)O)N

Synonyms

Alternative Name: (S)-3H-PG

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(=O)O)N

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@@H](C(=O)O)N

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